N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-nitrobenzamide
Description
Structural and Molecular Characteristics
The compound’s IUPAC name, N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-3-methyl-4-nitrobenzamide, reflects its intricate architecture. Key features include:
- A cyclohepta[b]thiophene ring system fused with a seven-membered cycloheptane.
- A cyano group (-C≡N) at the 3-position of the thiophene ring.
- A nitrobenzamide moiety attached via a carbamothioyl linker.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₃S |
| Molecular Weight | 341.39 g/mol |
| SMILES | C1CCc2c(C#N)c(NC(=O)c3ccccc3N+[O-])sc2CC1 |
| logP | 3.86 |
| Hydrogen Bond Acceptors | 7 |
The SMILES string encodes the cycloheptane-thiophene fusion, cyano substitution, and nitrobenzamide group. The logP value of 3.86 indicates moderate lipophilicity, suitable for membrane permeability in drug candidates.
Spectroscopic and Computational Insights
InChIKey (LJFXIALEZOGVSK-UHFFFAOYSA-N) and InChI identifiers confirm stereochemical uniformity. Density functional theory (DFT) analyses of analogous nitroaromatic compounds reveal localized negative electrostatic potentials near the nitro group, critical for electron-deficient interactions in pharmacophores.
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C17H15N3O3S/c18-10-13-11-6-2-1-3-9-15(11)24-17(13)19-16(21)12-7-4-5-8-14(12)20(22)23/h4-5,7-8H,1-3,6,9H2,(H,19,21) |
InChI Key |
LJFXIALEZOGVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-NITROBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the cyclohepta[b]thiophene core, which can be synthesized through a series of cyclization reactions. The cyano group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the nitrobenzamide group through an amide coupling reaction. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-NITROBENZAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-NITROBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano and nitro groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The cyclohepta[b]thiophene ring provides structural rigidity and specificity, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key structural analogs, their substituents, and reported activities:
*Calculated based on molecular formula C₁₅H₁₃N₃O₃S₂ ().
†Estimated from analogous structures.
Key Observations:
In contrast, 4-aminobenzamido (Compound 27) provides electron-donating properties, which may favor hydrogen bonding in allosteric pockets .
Physicochemical Properties: Lipophilicity: The target compound’s nitro group likely increases its XLogP (~5, similar to ’s analog), making it more lipophilic than amino-substituted analogs. This could enhance membrane permeability but reduce aqueous solubility .
Example :
- details the synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide (4a) using acetic anhydride, yielding 80–85% purity after crystallization . Adapting this method for 2-nitrobenzamide would require substituting acetic anhydride with 2-nitrobenzoyl chloride.
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups: Nitro and cyano groups stabilize the thiophene ring’s electron-deficient character, favoring interactions with positively charged enzymatic pockets (e.g., RNase H) .
- Steric Effects : Bulkier substituents (e.g., 1,3-benzodioxole in ) may hinder binding to compact active sites but improve selectivity for larger domains like AKT1 .
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-nitrobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse sources.
Chemical Structure and Properties
The compound features a unique structure characterized by the following functional groups:
- Cyano group : Contributes to the compound's reactivity and biological interactions.
- Nitro group : Often associated with pharmacological activity.
- Cycloheptathiophene ring : Imparts structural stability and potential interactions with biological targets.
The molecular formula for this compound is , and its IUPAC name is this compound .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Cyclization Reactions : Formation of the cycloheptathiophene ring.
- Nitration : Introduction of the nitro group into the benzamide structure.
- Coupling Reactions : Connecting the various functional groups to yield the final product .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain kinases or enzymes involved in signaling pathways, particularly those related to cell proliferation and inflammation .
- Receptor Modulation : It may bind to receptor sites, altering their activity and influencing downstream signaling cascades .
In Vitro Studies
Research indicates that this compound exhibits significant biological activities:
Case Studies
- JNK Inhibition : A study detailed the identification of this compound as a selective inhibitor for JNK2 and JNK3 kinases, showing promising results in cell-based assays that suggest its utility in treating conditions like cancer and neurodegenerative diseases .
- Cancer Cell Lines : In a series of experiments involving various cancer cell lines (e.g., breast and lung cancer), the compound showed dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-nitrobenzamide?
The compound is synthesized via multi-step reactions involving condensation of a thiophene-derived amine (e.g., 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-amine) with 2-nitrobenzoyl chloride. Key steps include refluxing in ethanol with catalysts like piperidine and purification via recrystallization or column chromatography. Reaction optimization focuses on solvent choice (e.g., 1,4-dioxane) and stoichiometric ratios to minimize side products .
Q. Which analytical techniques are critical for structural validation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For example, 1H NMR in chloroform-d can resolve cyclohepta-thiophenyl protons (δ 2.05–1.68 ppm) and aromatic nitrobenzamide signals (δ 7.60–7.40 ppm). Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity >95% .
Q. What preliminary biological assays are used to evaluate its activity?
In vitro enzyme inhibition assays (e.g., kinase or protease targets) and cell viability studies (e.g., MTT assay) are standard. Binding affinity is quantified via fluorescence polarization or surface plasmon resonance (SPR). For example, analogs with nitro groups showed IC50 values in the low micromolar range against cancer cell lines .
Advanced Research Questions
Q. How does the nitro group in the 2-nitrobenzamide moiety influence target selectivity compared to halogenated analogs?
Structure-activity relationship (SAR) studies reveal that the electron-withdrawing nitro group enhances π-π stacking with hydrophobic enzyme pockets, increasing binding affinity by ~30% compared to chloro-substituted analogs (e.g., 4-chloro-N-(3-cyano-...)benzamide). Computational docking (AutoDock Vina) predicts stronger hydrogen bonding with residues like Asp32 in kinase targets .
Q. What experimental strategies can resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., 5 μM vs. 12 μM) may arise from assay conditions (e.g., pH, serum concentration). Reproducing studies under standardized protocols (e.g., 10% FBS in DMEM, pH 7.4) and orthogonal validation via isothermal titration calorimetry (ITC) can clarify results. Cross-referencing with structurally similar compounds (e.g., methyl 4-((3-cyano-...)benzoate) also aids interpretation .
Q. How can computational modeling predict metabolic stability and toxicity?
ADMET predictors (e.g., SwissADME) analyze parameters like XLogP3 (experimental: ~5) and topological polar surface area (155 Ų) to estimate hepatic clearance and blood-brain barrier permeability. Molecular dynamics (MD) simulations (AMBER) model interactions with cytochrome P450 enzymes, identifying potential metabolic hotspots (e.g., nitro reduction to amine) .
Q. What in silico approaches elucidate the mechanism of action at atomic resolution?
Molecular docking (Glide) and free-energy perturbation (FEP) calculations map binding poses and ΔG values for target interactions. For example, the nitro group forms a 2.8 Å hydrogen bond with Thr110 in PI3Kα, while the cyclohepta-thiophenyl core occupies a hydrophobic cleft. Cryo-EM or X-ray crystallography of co-crystallized complexes validates these models .
Methodological Challenges and Solutions
Q. How can synthetic yields be improved while reducing byproducts?
Byproducts like unreacted amine or over-acylated derivatives are minimized by optimizing reaction time (e.g., 3–5 hours), temperature (70–80°C), and stoichiometric excess of benzoyl chloride (1.2–1.5 equiv). Gradient column chromatography (hexane:EtOAc 9:1 to 7:3) effectively isolates the product .
Q. What strategies address low solubility in biological assays?
Solubility (<10 μM in PBS) is enhanced using co-solvents (e.g., DMSO ≤0.1%) or formulation with cyclodextrins. Structural modifications, such as replacing the nitro group with a sulfonamide (e.g., 4-((2-methylpiperidin-1-yl)sulfonyl)benzamide), also improve aqueous compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
